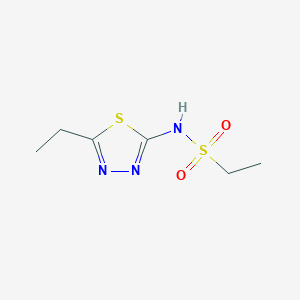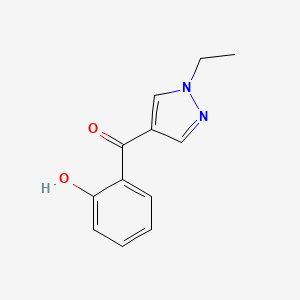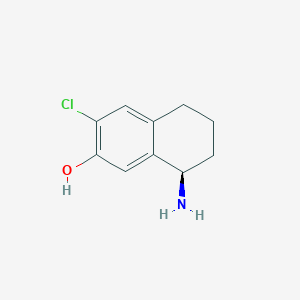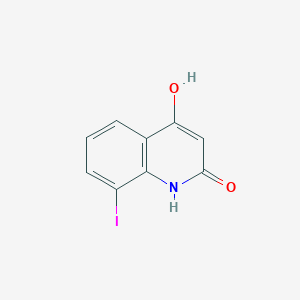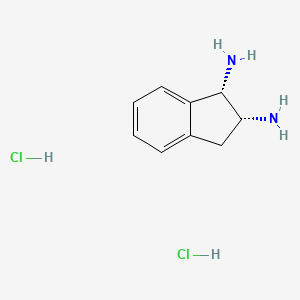
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis: is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis typically involves the reduction of corresponding ketones or aldehydes followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and amination can be achieved using ammonia or primary amines under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes and the use of chiral catalysts to ensure the desired stereochemistry. The scalability of these methods allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can further simplify the structure, potentially leading to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed under conditions that favor substitution, such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine: Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. Its ability to interact with biological molecules in a stereospecific manner makes it a valuable tool in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
- rac-(1R,2S)-2-phenylcyclopropylamine hydrochloride
- rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile
- rac-(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentylcarbamate
Comparison: Compared to these similar compounds, rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis stands out due to its unique indene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9+;;/m1../s1 |
InChI Key |
FSROIONCWTUSFW-BPRGXCPLSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)N.Cl.Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


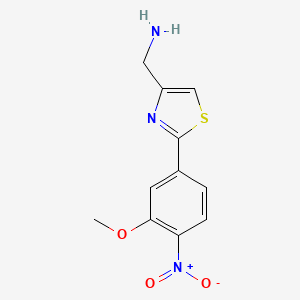
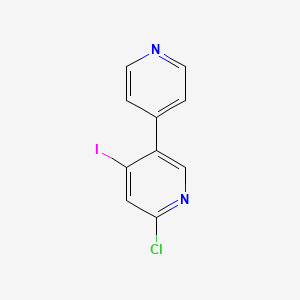
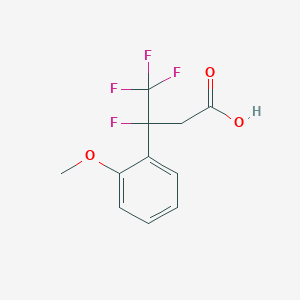
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)
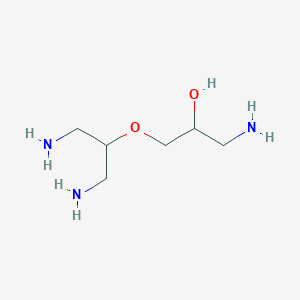

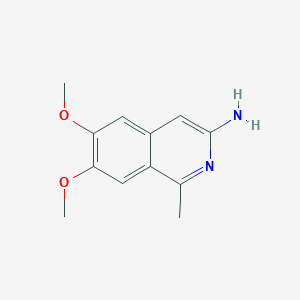
![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
